molecular formula C19H22N2O5S2 B2990014 2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 922929-98-4

2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No. B2990014
CAS RN: 922929-98-4
M. Wt: 422.51
InChI Key: KWQWVULFTCWFEC-UHFFFAOYSA-N
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Description

The compound “2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a chemical compound with the molecular formula C14H14N2O5S2. It is a derivative of thiophene, which is a heterocyclic compound with a five-membered ring containing four carbon atoms and one sulfur atom .

Scientific Research Applications

Anti-inflammatory and Analgesic Agents

Research into novel compounds derived from benzo[b]thiophene and related structures has shown promising results in the development of anti-inflammatory and analgesic agents. For example, compounds synthesized from visnagenone and khellinone, possessing benzo[b]thiophene derivatives, demonstrated significant COX-2 inhibitory activity, with notable analgesic and anti-inflammatory effects, comparable to or exceeding standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).

Cell Adhesion Inhibitors

The inhibition of cell adhesion molecule expression, such as E-selectin, ICAM-1, and VCAM-1, by benzo[b]thiophene derivatives indicates potential applications in treating conditions where cell adhesion plays a critical role, including various inflammatory diseases. PD 144795, a benzo[b]thiophene-2-carboxamide derivative, showed significant anti-inflammatory activity in vivo (Boschelli et al., 1995).

Antimicrobial and Docking Studies

Benzo[b]thiophene derivatives have been synthesized and evaluated for their antimicrobial properties, demonstrating the chemical versatility and potential pharmaceutical applications of compounds within this class. Docking studies have further elucidated their mechanisms of action at the molecular level, providing valuable insights for drug design (Talupur et al., 2021).

Acetylcholinesterase Inhibitors

Thiophene derivatives have been explored for their potential as acetylcholinesterase inhibitors, a key target in treating neurodegenerative diseases like Alzheimer's. Some thiophene derivatives showed higher potency than reference drugs like donepezil, indicating their promise in therapeutic applications (Ismail et al., 2012).

Photodecomposition Studies

Studies on the photodecomposition of tetrazole-thiones to carbodiimides have revealed clean and efficient processes, highlighting the potential of benzo[b]thiophene derivatives in agricultural, industrial, and medicinal applications due to their stability and photoreactivity (Alawode et al., 2011).

properties

IUPAC Name

2-[[2-(4-methoxyphenyl)sulfonylacetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S2/c1-11-3-8-14-15(9-11)27-19(17(14)18(20)23)21-16(22)10-28(24,25)13-6-4-12(26-2)5-7-13/h4-7,11H,3,8-10H2,1-2H3,(H2,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQWVULFTCWFEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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